molecular formula C4H9ClN2O2 B2716466 4-amino-1-hydroxypyrrolidin-2-onehydrochloride CAS No. 2375259-45-1

4-amino-1-hydroxypyrrolidin-2-onehydrochloride

Cat. No.: B2716466
CAS No.: 2375259-45-1
M. Wt: 152.58
InChI Key: MXRBJRPFWJRKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-hydroxypyrrolidin-2-onehydrochloride is a chemical compound with the molecular formula C4H8N2O2·HCl. It is a derivative of pyrrolidinone, a five-membered lactam ring, and is known for its diverse applications in various fields of scientific research and industry. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions .

Scientific Research Applications

4-amino-1-hydroxypyrrolidin-2-onehydrochloride has a wide range of scientific research applications, including:

    Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: The compound is used in the production of fine chemicals, dyes, and pigments

Safety and Hazards

The safety information for “4-Amino-1-hydroxypyrrolidin-2-one;hydrochloride” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on “4-Amino-1-hydroxypyrrolidin-2-one;hydrochloride” could involve further exploration of its potential biological activity, given the known versatility of the pyrrolidine class of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-hydroxypyrrolidin-2-onehydrochloride can be achieved through several synthetic routesThe reaction conditions typically include the use of specific oxidants and additives to achieve the desired selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale synthesis using microwave-assisted organic synthesis (MAOS) techniques. This method increases synthetic efficiency and supports the production of the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-hydroxypyrrolidin-2-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include pyrrolidinone derivatives, substituted amines, and hydroxylated compounds. These products have significant applications in medicinal chemistry and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-1-hydroxypyrrolidin-2-onehydrochloride include:

  • Pyrrolidin-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-1-hydroxypyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2.ClH/c5-3-1-4(7)6(8)2-3;/h3,8H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRBJRPFWJRKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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